Structural Differentiation from the Closest Analog: Additional Chlorine Substitution on the Central Phenyl Ring
The target compound contains a chlorine atom at both the 7-position of the quinoline ring and the 3-position of the central phenyl ring, whereas the closest catalogued analog, N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920519-97-7), lacks the phenyl chlorine . This results in a molecular weight increase from 387.9 g/mol (monochloro) to 422.3 g/mol (dichloro) and a computed XLogP3 increase from approximately 6.1 to 7.1, indicating higher lipophilicity . The additional chlorine is positioned ortho to the benzothiazole moiety, potentially introducing a steric clash that can alter the dihedral angle between the benzothiazole and phenyl rings, thereby affecting binding pose and target selectivity .
Higher lipophilicity and altered geometry may affect permeability and binding
Computed properties only; experimental confirmation needed
| Evidence Dimension | Molecular Weight / Lipophilicity |
|---|---|
| Target Compound Data | MW = 422.3 g/mol; XLogP3 = 7.1 |
| Comparator Or Baseline | Des-chloro analog (CAS 920519-97-7): MW = 387.9 g/mol; XLogP3 ≈ 6.1 (estimated) |
| Quantified Difference | ΔMW = +34.4 g/mol; ΔXLogP3 ≈ +1.0 log units |
| Conditions | Computed physicochemical properties from PubChem (2024.11.20 release) |
Why This Matters
The higher lipophilicity and altered geometry of the target compound predict different membrane permeability, protein binding, and pharmacokinetic behavior, making it a distinct chemical probe rather than a redundant analog.
- [1] PubChem Compound Summary: N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine. CID 69374592. https://pubchem.ncbi.nlm.nih.gov/compound/920520-07-6 (accessed May 2026). View Source
- [2] PubChem Compound Summary: N-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine. CID 24824146. https://pubchem.ncbi.nlm.nih.gov/compound/24824146 (accessed May 2026). View Source
